![molecular formula C13H12N2O3 B2443865 1-[3-Methoxy-4-(pyrimidin-2-yloxy)phenyl]ethan-1-one CAS No. 850019-73-7](/img/structure/B2443865.png)
1-[3-Methoxy-4-(pyrimidin-2-yloxy)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[3-Methoxy-4-(pyrimidin-2-yloxy)phenyl]ethan-1-one” is a chemical compound with the molecular formula C12H10N2O2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H10N2O2/c1-9(15)10-4-2-5-11(8-10)16-12-13-6-3-7-14-12/h2-8H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 214.22 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data.Scientific Research Applications
RO4383596: A Potent Inhibitor
RO4383596 is a significant compound synthesized using derivatives of "1-[3-Methoxy-4-(pyrimidin-2-yloxy)phenyl]ethan-1-one". It acts as a potent and selective inhibitor of pro-angiogenic receptor tyrosine kinases like KDR, FGFR, and PDGFR. This inhibitor has demonstrated high efficacy in rodent models of angiogenesis when administered orally (Mcdermott et al., 2005).
Structural Investigations
Another study focused on the structural investigation of derivatives of "this compound", highlighting its crystal structure. The study found that the pyrimidine ring in these derivatives is slightly non-planar, with the methoxy group showing conformational disorder (Akkurt et al., 2003).
Anticancer Agents
A series of 2,5-disubstituted 1,3,4-oxadiazole derivatives bearing pyrimidine moiety were synthesized, revealing their potential as novel anticancer agents. These derivatives were evaluated for cytotoxic activity against certain cancer cell lines, showing significant potential (Kaya et al., 2016).
Novel Synthesis Applications
Further research involved the synthesis of novel oxo pyrimido pyrimidine derivatives using "this compound". These derivatives exhibit various pharmacological and biological activities, demonstrating the compound's versatility in synthesizing a range of biologically active substances (Jadhav et al., 2022).
Polysubstituted Pyrroles Synthesis
A study explored the synthesis of polysubstituted pyrrole derivatives, using "this compound" as a precursor. This method, being metal-free and using water as a solvent, is a significant advancement in green chemistry (Kumar et al., 2017).
Antimicrobial Activity
Derivatives of "this compound" have also been synthesized to investigate their antimicrobial activity. This showcases the compound's potential in developing new antimicrobial agents (Zakharov et al., 1994).
Future Directions
The future directions for “1-[3-Methoxy-4-(pyrimidin-2-yloxy)phenyl]ethan-1-one” could involve further exploration of its potential biological activities, given the known activities of other pyrimidine derivatives . This could include in-depth studies on its synthesis, mechanism of action, and potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have shown activity against various cancer cell lines
Mode of Action
It’s known that pyrimidine derivatives, which this compound is a part of, exhibit a wide range of pharmacological activities . They are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell growth and proliferation
Result of Action
Similar compounds have shown anti-cancer activity, indicating that they may inhibit cell growth and proliferation .
properties
IUPAC Name |
1-(3-methoxy-4-pyrimidin-2-yloxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9(16)10-4-5-11(12(8-10)17-2)18-13-14-6-3-7-15-13/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABODJUXNZBGFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2=NC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671414 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

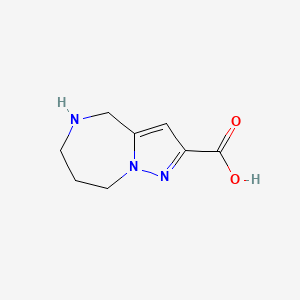
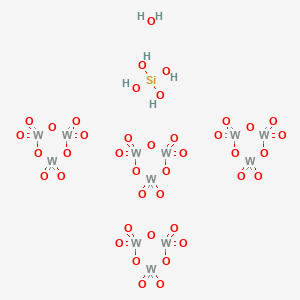
![4-((2-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2443784.png)
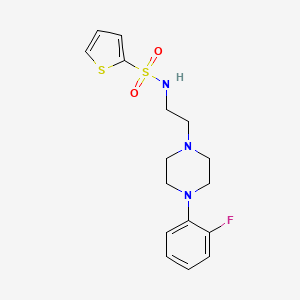
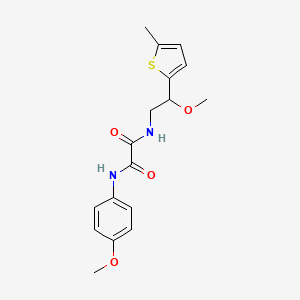
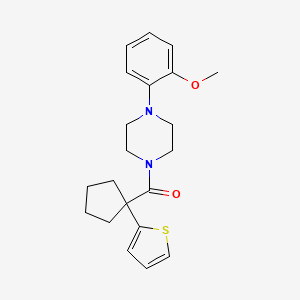
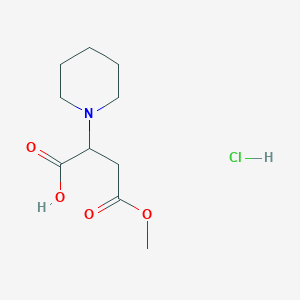



![tert-Butyl 4-[(2-fluoro-4-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2443798.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2443799.png)

![1-(3-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2443803.png)